molecular formula C6H6N2O B3210068 4-Aminopicolinaldehyde CAS No. 1060809-62-2

4-Aminopicolinaldehyde

Cat. No.: B3210068
CAS No.: 1060809-62-2
M. Wt: 122.12 g/mol
InChI Key: ZYUBKKLABNQIDE-UHFFFAOYSA-N
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Description

Foundational Concepts of Aminopicolinaldehyde Scaffolds in Organic Chemistry

An aminopicolinaldehyde scaffold is characterized by a pyridine (B92270) ring substituted with both an amino group (-NH₂) and a formyl (aldehyde, -CHO) group. The term "scaffold" in this context refers to a core molecular framework that can be systematically modified to generate a library of diverse compounds. nih.gov The relative positions of the amino and aldehyde groups on the pyridine ring give rise to various isomers, each with distinct chemical properties and reactivity.

The fundamental nature of this scaffold is dictated by the electronic interplay between the substituents and the pyridine ring. The pyridine ring itself is electron-deficient. The amino group is a strong electron-donating group through resonance, increasing the electron density of the ring. Conversely, the aldehyde group is electron-withdrawing, decreasing the ring's electron density. This push-pull electronic environment, combined with the inherent reactivity of the aldehyde and amino functional groups, makes the scaffold a versatile synthetic intermediate. acs.org

The aldehyde functional group readily participates in nucleophilic addition and condensation reactions, most notably forming imines (or Schiff bases) upon reaction with primary amines. acs.org The amino group, a primary aromatic amine, can act as a nucleophile, undergoing reactions such as acylation, alkylation, and diazotization. The pyridine nitrogen atom provides a site for protonation or coordination to metal centers. nih.govresearchgate.net This trifecta of reactive sites allows for a wide range of chemical transformations, enabling the construction of complex heterocyclic systems.

The specific substitution pattern significantly influences the scaffold's properties. Below is a comparison of key properties for different isomers of aminopicolinaldehyde.

Property4-Aminopicolinaldehyde5-Aminopicolinaldehyde
CAS Number 1060809-62-2 bldpharm.com1060804-21-8 nih.gov
Molecular Formula C₆H₆N₂O bldpharm.comC₆H₆N₂O nih.gov
Molecular Weight 122.12 g/mol bldpharm.com122.12 g/mol nih.gov
IUPAC Name 4-aminopyridine-2-carbaldehyde5-aminopyridine-2-carbaldehyde nih.gov
Canonical SMILES C1=C(C=NC=C1C=O)NC1=CC(=NC=C1N)C=O nih.gov

This table presents data for isomers where public information is available.

Strategic Importance of this compound in Contemporary Chemical Research

This compound holds strategic importance primarily as a versatile building block in the synthesis of complex, nitrogen-containing heterocyclic compounds. Its bifunctional nature is exploited by chemists to design efficient synthetic routes towards molecular targets with potential applications in medicinal chemistry and materials science.

A key application is in multicomponent reactions, where the aldehyde and amine functionalities can react sequentially or in a one-pot fashion with other reagents to rapidly build molecular complexity. nih.gov For instance, the reaction of an aminopyridine, an aldehyde, and a third component is a common strategy for synthesizing fused heterocyclic systems like imidazo[1,2-a]pyridines. rsc.org These scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds.

Furthermore, the structure of this compound makes it an excellent precursor for designing specialized ligands for coordination chemistry. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelate, binding to metal ions. The aldehyde group provides a reactive handle for further modification, allowing for the construction of more elaborate ligand frameworks before or after metal complexation. researchgate.netresearchgate.net These complexes have potential uses in catalysis, where the metal center's activity can be finely tuned by the ligand's electronic and steric properties. st-andrews.ac.ukrsc.org

The strategic value of this compound is summarized in its utility in various synthetic transformations:

Reaction TypeRole of this compoundResulting StructuresResearch Area
Multicomponent Reactions Bifunctional building blockFused heterocycles (e.g., pyrido[1,2-a]pyrimidin-4-ones) nih.govMedicinal Chemistry, Organic Synthesis
Condensation Reactions Aldehyde source for imine formationSchiff bases, Imidazo[1,2-a]pyridines rsc.orgHeterocyclic Chemistry, Drug Discovery
Ligand Synthesis Chelating precursorBidentate N,N ligands and their metal complexes researchgate.netresearchgate.netCoordination Chemistry, Catalysis
Friedländer Annulation Amino-aldehyde componentNaphthyridines and related fused rings semanticscholar.orgMaterials Science, Organic Synthesis

Historical Development and Evolution of Research on Pyridinecarboxaldehyde Derivatives

Research into pyridinecarboxaldehyde derivatives is a mature field that has evolved significantly over the past century. Initially, studies focused on the fundamental synthesis and reactivity of the parent compounds: 2-, 3-, and 4-pyridinecarboxaldehyde. These simple aldehydes served as important model systems for understanding the influence of the ring nitrogen on the reactivity of the aldehyde group.

The field saw a major expansion with the exploration of substituted pyridinecarboxaldehydes. This was driven by the quest for new pharmaceuticals and the recognition that the pyridine nucleus is a core component of many bioactive molecules, including vitamins and alkaloids. The introduction of substituents like amino groups dramatically expanded the synthetic possibilities. Early work on aminopyridines established their fundamental chemistry, including their reactions with electrophiles and their use in building more complex systems. nih.govacs.org

A significant milestone in recent years has been the development of highly specialized applications for specific isomers. For example, 2-pyridinecarboxaldehyde (B72084) derivatives have gained prominence for their ability to selectively modify the N-terminus of proteins, a powerful tool for creating protein bioconjugates for therapeutic and diagnostic purposes. acs.orgescholarship.org This focus on site-selective modification highlights the strategic importance of substituent placement on the pyridine ring.

The evolution of synthetic methodologies has also shaped the research landscape. The development of modern cross-coupling reactions and catalytic C-H activation has provided new, more efficient ways to synthesize and functionalize these pyridine derivatives. nih.gov Furthermore, the rise of multicomponent reactions has enabled the rapid assembly of complex molecules from simple pyridine-based starting materials, including aminopicolinaldehydes. rsc.org This historical progression from fundamental reactivity studies to highly specific applications in protein chemistry and complex molecule synthesis illustrates the enduring and evolving importance of the pyridinecarboxaldehyde scaffold in chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-5-1-2-8-6(3-5)4-9/h1-4H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUBKKLABNQIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Aminopicolinaldehyde and Its Congeners

Established Synthetic Routes to 4-Aminopicolinaldehyde

Traditional methods for synthesizing this compound rely on a series of well-understood, sequential reactions. These routes typically begin with simple pyridine (B92270) precursors and involve the stepwise introduction and modification of functional groups to achieve the desired substitution pattern.

The construction of this compound often starts from pyridine or pyridine-N-oxide. A common and well-documented pathway involves the initial activation of the pyridine ring via N-oxidation. This is followed by nitration and subsequent functional group interconversions.

A plausible synthetic sequence can be outlined as follows:

N-Oxidation: Pyridine is oxidized to Pyridine-N-oxide. This step increases the electron density of the pyridine ring and directs incoming electrophiles to the 4-position.

Nitration: The Pyridine-N-oxide undergoes electrophilic nitration, typically using a mixture of nitric and sulfuric acids (HNO₃/H₂SO₄), to introduce a nitro group at the 4-position, yielding 4-Nitropyridine-N-oxide. semanticscholar.orggoogle.com

Formylation: A formyl group can be introduced at the 2-position. For instance, 2-Formyl-4-nitropyridine 1-oxide can be synthesized from pyridine 1-oxide in a one-pot reaction using isoamyl nitrite (B80452) and dichloromethyl methyl ether (DCME) with a Lewis acid catalyst, although this method requires careful stoichiometric control.

Reduction: The final step involves the reduction of the nitro group to an amino group.

This multi-step approach, while lengthy, provides a reliable route to the target compound by leveraging the predictable reactivity of pyridine-N-oxides. semanticscholar.orggoogle.com The total yield for a similar three-stage synthesis to produce 4-aminopyridine (B3432731) is reported to be around 65%. semanticscholar.org

The aldehyde group at the 2-position (the "picolinaldehyde" feature) can be formed through various functional group interconversions. The choice of method depends on the available starting materials and the other functional groups present in the molecule. libretexts.org

Key transformations include:

Oxidation of a Primary Alcohol: A common precursor to the aldehyde is the corresponding primary alcohol, 4-amino-2-(hydroxymethyl)pyridine. This alcohol can be oxidized to the aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid. solubilityofthings.comimperial.ac.uk

Reduction of a Nitrile: The aldehyde can be generated by the partial reduction of a nitrile (cyanopyridine) derivative. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are effective for this transformation, reducing the nitrile to an imine which is then hydrolyzed during workup to yield the aldehyde. imperial.ac.ukvanderbilt.edu

Vilsmeier-Haack Formylation: This reaction can directly introduce a formyl group onto an activated pyridine ring. The Vilsmeier reagent, generated from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent. researchgate.net

The following table summarizes common functional group interconversions used to generate an aldehyde group.

Precursor Functional GroupReagent(s)Product Functional GroupReference(s)
Primary Alcohol (-CH₂OH)Pyridinium chlorochromate (PCC) or MnO₂Aldehyde (-CHO) solubilityofthings.comimperial.ac.uk
Nitrile (-CN)Diisobutylaluminium hydride (DIBAL-H), then H₂OAldehyde (-CHO) imperial.ac.ukvanderbilt.edu
Ester (-COOR)Diisobutylaluminium hydride (DIBAL-H), then H₂OAldehyde (-CHO) imperial.ac.uk
Carboxylic Acid (-COOH)1. SOCl₂ 2. H₂, Pd/BaSO₄ (Rosenmund Reduction)Aldehyde (-CHO)

This table presents generalized transformations; specific conditions may vary based on the substrate.

The introduction of the amino group at the C4 position of the pyridine ring is a critical step in the synthesis. This is most commonly achieved by the reduction of a nitro group, which is readily introduced via electrophilic nitration of an activated pyridine ring.

Established methods for this transformation include:

Reduction of a Nitro Group: The 4-nitro group of an intermediate like 2-formyl-4-nitropyridine 1-oxide or 4-nitropyridine-N-oxide is reduced to a primary amine. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or metal/acid systems (e.g., iron in acetic acid or hydrochloric acid) being common choices. semanticscholar.org The reduction of 4-nitropyridine-N-oxide with iron and mineral acids can yield 4-aminopyridine in high yields (85-90%). semanticscholar.org

Hofmann Degradation: An alternative route starts from isonicotinic acid, which is converted to isonicotinamide. The subsequent Hofmann degradation of the amide, using reagents like bromine and sodium hydroxide, yields 4-aminopyridine. google.com The efficiency of this step can be improved by using specific catalysts. google.com

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group, such as a halogen, is present at the 4-position, the amino group can be introduced via nucleophilic substitution using ammonia (B1221849) or an ammonia equivalent.

The table below outlines common methods for introducing the 4-amino group.

Starting MaterialReagent(s)Key TransformationReference(s)
4-Nitropyridine derivativeFe/CH₃COOH or H₂/Pd-CReduction of nitro group semanticscholar.org
IsonicotinamideBr₂/NaOHHofmann Degradation google.com
4-HalopyridineAmmonia (or equivalent)Nucleophilic Aromatic Substitution

This table presents generalized transformations; specific conditions may vary based on the substrate.

Novel and Efficient Synthetic Approaches

Recent advances in organic synthesis have led to the development of more efficient and selective methods for preparing substituted pyridines, including this compound and its congeners. These modern approaches often utilize transition metal catalysis to achieve functionalizations that are difficult or inefficient via traditional methods.

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. rsc.org For the synthesis of functionalized pyridines, palladium, copper, and iron-catalyzed reactions are particularly prominent. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds) are powerful methods for functionalizing pyridine rings. nih.govsemanticscholar.org For example, a 4-halopicolinate ester could be coupled with an amine source in a Buchwald-Hartwig reaction, or a 4-aminopyridine derivative with a boronic acid at the 2-position could undergo oxidation to the aldehyde. A Suzuki cross-coupling has been used to synthesize pyridonaphthyridinones from 2-chloro-3-fluoropyridine (B99640) and ortho-cyanopyridylboronic esters. semanticscholar.org

Copper-Catalyzed Reactions: Copper catalysts are often used for C-O and C-S bond formation and have been applied in hydroxylation and amination reactions of aryl halides. beilstein-journals.org These methods can be useful for introducing precursor functionalities onto the pyridine ring.

Iron-Catalyzed Reactions: As a cheap, abundant, and environmentally benign metal, iron is gaining traction as a catalyst for a wide range of organic transformations, including C-H activation and cross-coupling reactions. rsc.org Iron-catalyzed methods represent a sustainable alternative to those using precious metals like palladium.

Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can direct a strong base (like an organolithium reagent) to deprotonate the adjacent "ortho" position, which can then be trapped with an electrophile. For example, a protected amino group at the 4-position could potentially direct metalation to the C3 or C5 positions.

Ring-Opening and Recyclization: A novel approach for synthesizing multi-substituted 4-aminopyridines involves a two-step procedure starting from 2-iminopyridines. rsc.org This process includes a regioselective ring-opening reaction followed by a 6π-azaelectrocyclization to form the desired 4-aminopyridine scaffold. rsc.org

C-H Functionalization: Direct C-H activation and functionalization is a highly atom-economical strategy. Research has focused on developing catalysts that can selectively activate and functionalize a specific C-H bond on the pyridine ring in the presence of others. A strategy for the regioselective C-4 alkylation of pyridines has been developed using a temporary blocking group derived from maleic acid, allowing for functionalization specifically at the 4-position via a Minisci reaction. nih.gov

These advanced strategies offer more direct and elegant routes to complex pyridine derivatives like this compound, often reducing step counts and improving yields compared to traditional linear syntheses.

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry has emerged as a powerful technology in organic synthesis, offering numerous advantages over traditional batch processes, particularly for reactions that are challenging to control or scale up. noelresearchgroup.comcinz.nz The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety, especially when dealing with hazardous reagents or intermediates. noelresearchgroup.com

In the context of picolinaldehyde derivatives, flow chemistry can be particularly advantageous. For instance, the synthesis of substituted pyridines often involves multi-step sequences that can be streamlined in an automated, continuous fashion, eliminating the need for intermediate isolation and purification. noelresearchgroup.comnih.gov This approach is not only more efficient but also aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov

While specific examples detailing the flow synthesis of this compound are not extensively reported, the application of this technology to similar heterocyclic aldehydes is well-documented. For example, continuous flow systems have been successfully used for the synthesis of various substituted pyrimidines and other nitrogen-containing heterocycles. nih.gov These processes often involve the use of packed-bed reactors containing immobilized reagents or catalysts, which facilitate product purification and catalyst recycling. nih.govmdpi.com The principles demonstrated in these syntheses, such as the precise control of lithiation reactions and subsequent couplings, are directly applicable to the synthesis of this compound and its congeners. nih.gov

Asymmetric Synthesis and Stereocontrol in Derivatives

The development of asymmetric methods to control the stereochemistry of molecules is a cornerstone of modern organic synthesis, particularly in the preparation of chiral compounds for the pharmaceutical industry. wikipedia.org For derivatives of this compound, achieving stereocontrol is crucial when these molecules are incorporated into larger, biologically active structures.

Chiral Auxiliaries and Catalysts in Picolinaldehyde Derivatization

A widely used strategy for inducing chirality is the use of chiral auxiliaries. wikipedia.org These are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.org For picolinaldehyde derivatives, chiral auxiliaries can be employed to control the formation of new stereocenters in reactions such as alkylations, aldol (B89426) additions, and cycloadditions.

For example, chiral oxazolidinones have proven to be effective auxiliaries in a variety of asymmetric transformations. wikipedia.org In the context of picolinaldehyde, an auxiliary could be attached to a precursor molecule to guide the enantioselective addition of a nucleophile to the aldehyde group or to a position on the pyridine ring. Another approach involves the use of chiral catalysts, which can be more efficient as only a catalytic amount is required to produce a large quantity of the chiral product. diva-portal.org Chiral ligands, often containing pyridine moieties themselves, can coordinate to a metal center to create a chiral environment that directs the stereoselective transformation of the substrate. diva-portal.org

Recent research has explored the use of chiral bidentate directing groups derived from picolinaldehyde for stereoselective C-H bond functionalization. rsc.org These directing groups, when attached to a substrate, can enable the palladium-catalyzed intramolecular C(sp³)–O bond formation with high diastereoselectivity, leading to the construction of complex oxaspirocycles. rsc.org The steric and electronic properties of the directing group, such as the presence of a bulky t-butyl group, can significantly influence the level of stereocontrol. rsc.org

Enantioselective Access to Chiral this compound Adducts

Enantioselective synthesis aims to produce a specific enantiomer of a chiral product. wikipedia.org This is of paramount importance in drug development, as different enantiomers of a drug can have vastly different biological activities. wikipedia.org Several strategies have been developed to achieve enantioselective synthesis, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. wikipedia.org

In the synthesis of chiral adducts of this compound, a key approach involves the asymmetric addition of nucleophiles to the aldehyde functionality. For instance, the rhodium-catalyzed 1,4-addition of arylboronic acids to enones has been developed to construct chiral seven-membered rings with excellent enantioselectivity. rsc.org This methodology could potentially be adapted for the synthesis of chiral derivatives of this compound.

Furthermore, the combination of chiral aldehyde catalysis with transition-metal catalysis has emerged as a powerful tool for the enantioselective α-allylic alkylation of amino acid esters. acs.orgfrontiersin.org In such systems, a chiral aldehyde, such as a BINOL-derived aldehyde, can act as both an organocatalyst to activate the amino acid ester and as a ligand for the transition metal, facilitating stereoselective bond formation. acs.orgfrontiersin.org This dual catalytic approach could be applied to the derivatization of this compound, enabling the synthesis of a wide range of optically active α,α-disubstituted α-amino acids. acs.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.commdpi.com These principles are increasingly being applied to the synthesis of pyridines and their derivatives, including this compound. rasayanjournal.co.inijpsonline.com

Key green chemistry approaches relevant to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.inimist.ma

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. acs.org This includes the use of heterogeneous catalysts that can be easily separated and recycled.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or carrying out reactions at ambient temperature and pressure. rasayanjournal.co.inijnc.ir

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. ijnc.ir

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which can lead to cleaner reactions, higher yields, and simpler work-up procedures. mdpi.comrasayanjournal.co.in

Multicomponent reactions (MCRs) are a particularly powerful tool in green chemistry, as they allow for the synthesis of complex molecules from three or more reactants in a single step, often with high atom economy. rasayanjournal.co.in The development of MCRs for the synthesis of pyridine derivatives is an active area of research. ijpsonline.combeilstein-journals.org For example, the Groebke–Blackburn–Bienaymé three-component reaction between aminopyridines, aldehydes, and isocyanides provides a direct route to imidazo[1,2-a]pyridines. beilstein-journals.org The use of green catalysts, such as phosphotungstic acid, in combination with microwave heating can make these reactions even more environmentally friendly. beilstein-journals.org

While specific green synthesis routes for this compound are not extensively detailed in the literature, the application of these general principles can guide the development of more sustainable synthetic methods. For instance, exploring electrochemical methods for the synthesis of pyridine derivatives could offer a greener alternative to traditional approaches. ijpsonline.comacs.org

Chemical Reactivity and Mechanistic Investigations of 4 Aminopicolinaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) in 4-Aminopicolinaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations. The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the pyridine (B92270) ring and the amino substituent.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This results in the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and creating an alkoxide intermediate, which is subsequently protonated.

A variety of nucleophiles can participate in these reactions, leading to a diverse range of products. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

NucleophileReagent ExampleExpected Product StructureProduct Class
Hydride ionSodium borohydride (NaBH₄)(4-aminopyridin-2-yl)methanolPrimary Alcohol
Grignard reagentMethylmagnesium bromide (CH₃MgBr)1-(4-aminopyridin-2-yl)ethanolSecondary Alcohol
Cyanide ionHydrogen cyanide (HCN)2-(4-aminopyridin-2-yl)-2-hydroxyacetonitrileCyanohydrin

Condensation Reactions (e.g., Imine Formation)

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine.

The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction.

Primary Amine ReactantExpected Imine Product Name
AnilineN-(4-aminopyridin-2-ylmethylene)aniline
EthylamineN-(4-aminopyridin-2-ylmethylene)ethanamine
HydroxylamineThis compound oxime

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be both oxidized and reduced to yield different functional groups.

Oxidation: Oxidation of the aldehyde group typically yields the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation, ranging from mild to strong. The choice of oxidant is crucial to avoid potential side reactions involving the amino group or the pyridine ring.

Product of Oxidation: 4-Aminopicolinic acid

Reduction: Reduction of the aldehyde group leads to the formation of a primary alcohol. This is a common transformation and can be achieved using a variety of reducing agents, most notably metal hydrides.

Product of Reduction: (4-Aminopyridin-2-yl)methanol

Reactivity of the Amino Group

The primary amino group (-NH₂) at the 4-position of the pyridine ring is nucleophilic and can participate in a range of chemical reactions, including acylation, alkylation, and diazotization.

Acylation and Alkylation Reactions

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction forms an amide bond and is often carried out in the presence of a base to neutralize the acidic byproduct. This transformation is useful for the protection of the amino group or for the synthesis of more complex derivatives.

Acylating AgentExpected Product Name
Acetyl chlorideN-(2-formylpyridin-4-yl)acetamide
Benzoyl chlorideN-(2-formylpyridin-4-yl)benzamide

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. Direct alkylation can sometimes be challenging to control and may lead to mixtures of products.

Diazotization and Subsequent Transformations

As a primary aromatic amine, the amino group of this compound can undergo diazotization. This reaction involves treating the amine with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

The pyridine-4-diazonium-2-carboxaldehyde salt can be used in several synthetic applications, such as the Sandmeyer and Schiemann reactions, to introduce a range of substituents onto the pyridine ring at the 4-position.

Reagent for Subsequent ReactionExpected Product
Copper(I) chloride (CuCl)4-Chloro-2-formylpyridine
Copper(I) bromide (CuBr)4-Bromo-2-formylpyridine
Potassium iodide (KI)4-Iodo-2-formylpyridine
Fluoroboric acid (HBF₄), followed by heating4-Fluoro-2-formylpyridine
Water (H₂O), heated4-Hydroxy-2-formylpyridine

Intermolecular and Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it a versatile precursor for the synthesis of fused heterocyclic systems through cyclization reactions. While specific studies detailing the cyclization of this compound are not extensively reported, its reactivity can be inferred from the well-established chemistry of its constituent functional groups.

Intermolecular Cyclization:

This compound is a prime candidate for condensation reactions with various binucleophiles to form fused heterocyclic rings. A common strategy involves the reaction of an amino-aldehyde with compounds containing two nucleophilic centers, leading to the construction of a new ring fused to the pyridine core. For instance, reaction with a 1,3-dicarbonyl compound, such as a β-ketoester or malononitrile, could proceed via an initial Knoevenagel condensation at the aldehyde, followed by cyclization involving the 4-amino group to yield a dihydropyridine derivative, which could then be oxidized to the corresponding fused pyridine system.

A particularly relevant class of reactions is the synthesis of fused pyrimidines. The reaction of this compound with reagents like urea, thiourea, or guanidine could lead to the formation of pyrido[4,3-d]pyrimidines. The mechanism would likely involve the initial formation of an imine between the aldehyde and a nitrogen of the reagent, followed by an intramolecular cyclization and subsequent dehydration. These fused systems are of significant interest in medicinal chemistry.

Potential Intermolecular Cyclization Reactions

Binucleophile Reagent Potential Fused Heterocyclic Product
β-Ketoester (e.g., Ethyl acetoacetate) Pyrido[1,2-a]pyrimidine derivative
Malononitrile Dihydropyridopyridine derivative
Guanidine 2-Aminopyrido[4,3-d]pyrimidine

Intramolecular Cyclization:

Intramolecular cyclization of this compound itself is not feasible without modification. However, if the amino group is functionalized with a side chain containing a suitable electrophilic or nucleophilic center, a variety of intramolecular reactions could be envisioned. For example, acylation of the amino group with a molecule containing a terminal alkyne could set the stage for a palladium-catalyzed intramolecular cyclization, forming a new ring. Similarly, attaching a side chain with an activated methylene (B1212753) group could lead to an intramolecular aldol-type condensation, ultimately forming a fused bicyclic system.

Reactivity of the Pyridine Nucleus

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of its two substituents: the 4-amino group and the 2-formyl (aldehyde) group. These groups exert opposing electronic effects that dictate the regioselectivity of substitution reactions on the aromatic nucleus.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. uoanbar.edu.iq When substitution does occur, it preferentially takes place at the 3- and 5-positions. stackexchange.com

In this compound, the substituents profoundly modify this inherent reactivity:

4-Amino Group (-NH₂): This is a powerful activating group due to the ability of the nitrogen lone pair to donate electron density into the ring via resonance. It is an ortho, para-director. Relative to its position at C-4, this directs incoming electrophiles to the 3- and 5-positions.

2-Formyl Group (-CHO): This is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. It is a meta-director. Relative to its position at C-2, this also directs incoming electrophiles to the 3- and 5-positions.

Both groups reinforce the directing effect towards the same positions (C-3 and C-5). The strong activating effect of the amino group is expected to overcome the deactivating effect of the formyl group, making the ring more susceptible to EAS than unsubstituted pyridine. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are predicted to occur selectively at the 3- and 5-positions. While specific experimental data for this compound is scarce, the nitration of the closely related 4-acetyl-pyridine is known to yield 4-acetyl-3-nitro-pyridine, supporting this predicted regioselectivity. nih.gov

Nucleophilic Aromatic Substitution on Activated Pyridines

The pyridine ring is inherently electron-deficient and thus activated for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, where an intermediate negative charge can be stabilized by the ring nitrogen. stackexchange.com However, for SNAr to proceed, a good leaving group must be present at the position of attack.

In the case of this compound, direct SNAr involving the displacement of a hydride ion (H⁻) is unlikely under normal conditions. The well-known Chichibabin reaction, which involves amination at the 2-position with sodium amide, would be impeded by the existing formyl group at C-2. researchgate.net

The electronic effects of the substituents also play a critical role:

The 4-amino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack by increasing electron density.

The 2-formyl group is electron-withdrawing, which activates the ring towards nucleophilic attack, especially at the 6-position.

Metalation and Cross-Coupling Reactions at the Pyridine Ring

Metalation:

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings via C-H activation. researchgate.net This strategy relies on a directing metalation group (DMG) that coordinates an organolithium base and directs deprotonation to an adjacent position.

For this compound, both the aldehyde and amino groups are problematic for direct metalation. The highly electrophilic aldehyde would be attacked by the organolithium reagent, and the acidic N-H proton of the amino group would be abstracted. Therefore, protection of both functional groups would be necessary. The aldehyde could be protected as an acetal, and the amino group could be converted to a more robust DMG, such as a pivaloyl amide (-NHPiv) or a carbamate (-NHBoc).

In such a doubly protected derivative, the amide group at C-4 would direct metalation to the C-3 and C-5 positions, while a protected aldehyde at C-2 would direct to C-3. The synergistic effect would strongly favor metalation at the C-3 position . The resulting organolithium intermediate could then be trapped with a variety of electrophiles to introduce new substituents.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable for forming C-C bonds but require an organohalide or triflate partner. nih.govrsc.org While this compound itself is not a substrate for these reactions, its halo-derivatives would be excellent precursors.

Based on extensive literature on the cross-coupling of halo-aminopyridines, it is predictable that a 3-bromo or 5-bromo derivative of this compound would readily participate in these transformations. uoanbar.edu.iqnih.gov

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid would yield a 3- or 5-aryl/vinyl substituted product. nih.gov

Heck Coupling: Reaction with an alkene would introduce a vinyl group at the 3- or 5-position. rsc.org

Sonogashira Coupling: Reaction with a terminal alkyne would result in the formation of a C-C triple bond at the 3- or 5-position. uoanbar.edu.iqnih.gov

The following table illustrates the potential scope of these reactions on a hypothetical bromo-substituted precursor.

Hypothetical Cross-Coupling Reactions of 3-Bromo-4-aminopicolinaldehyde

Reaction Name Coupling Partner Catalyst System (Typical) Expected Product Structure
Suzuki Arylboronic acid, Ar-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ 3-Aryl-4-aminopicolinaldehyde
Heck Alkene, R-CH=CH₂ Pd(OAc)₂, P(o-tol)₃, Et₃N 3-(Alkenyl)-4-aminopicolinaldehyde

| Sonogashira | Terminal alkyne, R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Alkynyl)-4-aminopicolinaldehyde |

Coordination Chemistry of 4 Aminopicolinaldehyde

Ligand Design and Synthesis of 4-Aminopicolinaldehyde-Based Complexes

This compound is a versatile heterocyclic compound featuring multiple potential donor sites: the pyridine (B92270) ring nitrogen, the exocyclic amino nitrogen, and the aldehyde oxygen atom. This structural arrangement allows it to function as a flexible ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The reactivity of the aldehyde group further enhances its utility, as it can undergo condensation reactions with primary amines to form Schiff base ligands, which introduce an imine nitrogen donor and expand the coordination possibilities. iosrjournals.orgchemijournal.com

The coordination behavior of this compound and its derivatives is dictated by the number and type of donor atoms that bind to a metal center.

Monodentate Coordination: In its simplest coordination mode, this compound can act as a monodentate ligand. Coordination typically occurs through the pyridine ring nitrogen, which is a common and effective donor site in transition metal chemistry. wikipedia.org This mode is prevalent when strong competing ligands are present or when steric factors hinder chelation.

Bidentate Coordination: The molecule is well-suited for bidentate chelation. A common bidentate mode involves the pyridine nitrogen and the aldehyde oxygen, forming a stable five-membered chelate ring with a metal ion. Alternatively, the aldehyde group can be derivatized into a Schiff base by reacting it with a primary amine (R-NH₂). semanticscholar.org The resulting ligand can coordinate in a bidentate fashion through the pyridine nitrogen and the newly formed imine nitrogen (-C=N-), a mode frequently observed in complexes of ligands like (8-amino)quinoline. nih.gov This N,N-bidentate coordination is a robust motif in coordination chemistry. researchgate.netresearchgate.net

Polydentate Coordination: By selecting appropriate amine precursors for Schiff base formation, polydentate ligands can be designed. For instance, condensation with diamines like ethylenediamine (B42938) can produce tetradentate N,N,N,N-donor ligands. chemijournal.com Similarly, reacting this compound with amines containing additional donor groups (e.g., hydroxyl or carboxyl groups) can yield tridentate or higher-denticity ligands, capable of forming highly stable, multi-chelate complexes with metal ions. researchgate.net

The synthesis of transition metal complexes using this compound or its Schiff base derivatives generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. ekb.eg The most common method is the reflux of an alcoholic solution (e.g., methanol (B129727) or ethanol) containing the ligand and a metal salt, such as a chloride, acetate, or sulfate. nih.govresearchgate.net The stoichiometry of the reactants (metal-to-ligand ratio) can be adjusted to isolate complexes with different coordination numbers and geometries. ekb.eg For example, reacting a metal(II) salt with two equivalents of a bidentate Schiff base ligand derived from this compound can yield an octahedral complex of the type [M(L)₂(H₂O)₂]. researchgate.net The resulting solid complexes are typically isolated by filtration after cooling the reaction mixture, followed by washing and drying. nih.gov

Table 1: Representative Synthesis of Transition Metal Complexes with Related Aminopyridine and Schiff Base Ligands

Metal IonLigand TypeMolar Ratio (M:L)SolventConditionsResulting Complex Type
Cu(II), Cd(II)4-Aminopyridine (B3432731)1:3, 1:2WaterStirring at 60 °C[Cu(4-AP)₃(NCS)₂], [Cd(4-AP)₂(NCS)Cl] nih.gov
Ni(II), Cu(II)Schiff base1:2EthanolReflux[M(L)₂] asianpubs.org
Mn(II), Co(II)4-AminopyridineVariableEthanolReflux for 6 hours[M(4-Am)ₓ(Y)₂] (Y=anion) ekb.eg
Re(I)(4-amino)phenanthridine1:1THFReflux for 18 hours[Re(L)(CO)₃Cl] nih.gov
Sn(II)Triazole-thiol1:2EthanolReflux for 2 hours[Sn(L)₂] nih.gov

While less common than transition metals, main group elements also form stable complexes with this compound-based ligands. The synthetic routes are similar to those for transition metals, typically involving the reaction of a main group metal salt or halide with the ligand. researchgate.net For example, complexes of Group IV metals like Ti(IV) and Zr(IV) have been synthesized using aminopyridinato ligands via salt metathesis or elimination reactions. researchgate.net

Organometallic complexes, defined by the presence of at least one metal-carbon bond, can incorporate this compound as an ancillary ligand. bhu.ac.inlscollege.ac.in A common strategy involves reacting an organometallic precursor, such as a metal carbonyl halide, with the ligand. For instance, reacting Rhenium pentacarbonyl chloride (Re(CO)₅Cl) with an aminopyridine-type ligand in a solvent like THF results in the substitution of two carbonyl ligands to form a facial [Re(L)(CO)₃Cl] complex, where L is the bidentate aminopyridine ligand. nih.gov In these structures, this compound or its derivatives coordinate to the metal center, which also bears covalently bonded organic fragments or CO groups. nih.govbhu.ac.in

Structural Characterization and Geometrical Analysis of Coordination Compounds

The definitive structure and coordination geometry of complexes derived from this compound are established through a combination of solid-state and solution-phase analytical techniques.

Table 2: Typical Crystallographic Data for Metal Complexes with Aminopyridine-Type Ligands

ComplexMetal CenterCoordination GeometryM-N(pyridine) Bond Length (Å)M-N(amine/imine) Bond Length (Å)
[Cu(3-AP)₂(NCS)₂]Cu(II)Square Planar2.013-
[Cu(4-AP)₃(NCS)₂]Cu(II)Square Pyramidal2.006 - 2.028-
[Cd(4-AP)₂(NCS)Cl]Cd(II)Octahedral2.307 - 2.309-
[Re(L¹)(CO)₃Cl]Re(I)Octahedral2.1812.190
[Re(L²)(CO)₃Cl]Re(I)Octahedral2.1672.187

Data sourced from related aminopyridine and amino-heterocycle complexes. nih.govnih.gov

While X-ray crystallography provides a static solid-state picture, spectroscopic techniques are essential for confirming the structure and behavior of complexes in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand. The formation of a Schiff base from this compound is confirmed by the disappearance of the C=O stretch of the aldehyde and the appearance of a new strong band for the azomethine group (ν(C=N)) typically in the 1560-1615 cm⁻¹ region. asianpubs.orgresearchgate.net Upon coordination to a metal ion, the ν(C=N) band often shifts, indicating the involvement of the imine nitrogen in bonding. The appearance of new, lower frequency bands can be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, providing direct evidence of complexation. chemijournal.comekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide valuable information about their geometry and bonding. The spectra typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the ligand. ekb.egnih.gov New, often lower-energy bands that appear upon complexation are assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. nih.govekb.eg For transition metal complexes with d-electrons, weaker d-d transition bands may be observed in the visible region, and their position and intensity are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Re(I)), ¹H and ¹³C NMR spectroscopy are powerful tools. nih.govnih.gov Upon complexation, the chemical shifts of the ligand's protons and carbons, particularly those near the donor atoms, experience significant changes. For example, the proton of the azomethine group in a Schiff base ligand shows a downfield shift upon coordination. These shifts provide insight into the electronic environment and confirm the binding sites of the ligand in solution. ajchem-a.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is used to study paramagnetic complexes, such as those of Cu(II) and Co(II). The EPR spectrum provides detailed information about the oxidation state and the electronic environment of the metal ion. The principal values of the g-tensor (gₓ, gᵧ, g₂) and hyperfine coupling constants can help elucidate the coordination geometry of the complex in solution or in a frozen state. researchgate.netmdpi.com

Table 3: Summary of Spectroscopic Characterization Techniques

TechniqueInformation ObtainedCharacteristic Observations for this compound Complexes
IR Identification of functional groups and confirmation of coordination.Shift in ν(C=N) (imine) and pyridine ring vibrations; appearance of ν(M-N) and ν(M-O) bands. chemijournal.comasianpubs.org
UV-Vis Electronic transitions and coordination geometry.Ligand-centered π→π* and n→π* bands; new charge-transfer (MLCT/LMCT) bands upon complexation. nih.govekb.eg
NMR Structural information for diamagnetic complexes in solution.Shift in chemical shifts of protons and carbons near the N and O donor atoms upon coordination. nih.govajchem-a.com
EPR Electronic structure and geometry of paramagnetic complexes.Determination of g-tensor and hyperfine coupling constants to infer the metal's coordination environment. researchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the characterization of metal complexes of this compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for this purpose as it is a soft ionization technique that can keep non-covalent interactions intact, allowing for the observation of the intact complex ion. heffernlab.com

The primary application of mass spectrometry in this context is the confirmation of the molecular formula of the synthesized complexes. By analyzing the mass-to-charge ratio (m/z) of the molecular ion peak, researchers can verify the stoichiometry of the ligand-to-metal ratio. researchgate.net For instance, in a complex formed between a divalent metal ion (M²⁺) and two molecules of this compound (L), the expected molecular ion peak would correspond to the formula [ML₂]²⁺ or adducts with counter-ions.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), provides valuable structural information. heffernlab.com By inducing the fragmentation of the parent complex ion, a characteristic pattern of daughter ions is produced. This pattern can reveal the step-wise loss of ligands, the fragmentation of the ligand itself, and the relative strength of the metal-ligand bonds. This data helps to elucidate the coordination environment and connectivity within the complex. researchgate.netresearchgate.net

Table 1: Illustrative Mass Spectrometry Data for a Hypothetical [M(this compound)₂]Cl₂ Complex

Ion SpeciesTheoretical m/zObserved m/zInterpretation
[M(L)₂Cl]⁺VariesVariesMolecular ion with one counter-ion
[M(L)₂]²⁺VariesVariesDicationic molecular ion
[M(L)Cl]⁺VariesVariesFragment from loss of one ligand
[L+H]⁺123.06123.06Protonated free ligand

Note: 'L' represents the this compound ligand. The theoretical m/z values would depend on the specific metal 'M' used.

Electronic Structure and Bonding in Metal Complexes

The electronic properties of metal complexes derived from this compound are governed by the interaction between the metal's d-orbitals and the orbitals of the ligand.

Ligand Field Theory (LFT) and its simpler electrostatic model, Crystal Field Theory (CFT), are used to describe the electronic structure of these complexes. When this compound coordinates to a transition metal ion, its donor atoms (typically the pyridine nitrogen and the amino nitrogen) create an electrostatic field that removes the degeneracy of the metal's d-orbitals. The specific pattern of d-orbital splitting is determined by the coordination geometry of the complex, which can range from octahedral to square planar or tetrahedral, depending on the metal ion and reaction conditions. nih.govlibretexts.org

For an octahedral complex, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is known as the ligand field splitting parameter (Δo). The magnitude of Δo is influenced by the nature of the ligand; this compound is expected to be a moderately strong field ligand due to the presence of the pyridine nitrogen.

Electronic absorption spectroscopy (UV-Vis) is a primary tool for investigating the electronic states and transitions within these metal complexes. The spectra of these compounds typically exhibit two main types of electronic transitions:

d-d Transitions: These involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital (e.g., from t₂g to eg in an octahedral complex). These transitions are often weak due to being Laporte-forbidden, but they provide direct information about the ligand field splitting parameter (Δo). researchgate.net

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between the metal and the ligand. Metal-to-Ligand Charge Transfer (MLCT) bands arise from the transfer of an electron from a metal d-orbital to an empty π* orbital on the pyridine ring of the ligand. Ligand-to-Metal Charge Transfer (LMCT) bands involve the transfer of an electron from a ligand-based orbital to an empty d-orbital on the metal.

The position and intensity of these bands are sensitive to the identity of the metal ion, its oxidation state, and the coordination environment. researchgate.netslideshare.net

Table 2: Typical Electronic Transitions in a d⁸ Ni(II) Octahedral Complex

TransitionDescriptionTypical Wavelength Range (nm)
³A₂g → ³T₂gd-d transition800 - 1300
³A₂g → ³T₁g(F)d-d transition500 - 700
³A₂g → ³T₁g(P)d-d transition350 - 450
MLCTMetal → Ligand (π*)< 350

Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in the metal center, which in turn defines its spin state. ekb.eg For a given d-electron configuration, the metal complex can be either high-spin or low-spin, depending on the magnitude of the ligand field splitting (Δo) relative to the spin-pairing energy (P).

If Δo < P (weak field ligand), electrons will occupy the higher-energy eg orbitals before pairing in the t₂g orbitals, resulting in a high-spin complex with a maximum number of unpaired electrons.

If Δo > P (strong field ligand), electrons will pair in the lower-energy t₂g orbitals before occupying the eg orbitals, leading to a low-spin complex with a minimum number of unpaired electrons.

The effective magnetic moment (μeff) of a complex is determined experimentally and can be compared to the theoretical spin-only value (μso), calculated using the formula μso = √[n(n+2)], where 'n' is the number of unpaired electrons. This comparison allows for the determination of the spin state and provides insight into the electronic structure of the complex. researchgate.net

Table 3: Spin-Only Magnetic Moments for Metal Ions in Octahedral Complexes

Metal IondⁿUnpaired Electrons (n) - High Spinμso (B.M.) - High SpinUnpaired Electrons (n) - Low Spinμso (B.M.) - Low Spin
Cr²⁺d⁴44.9022.83
Mn²⁺d⁵55.9211.73
Fe²⁺d⁶44.9000.00
Co²⁺d⁷33.8711.73

Catalytic Activity of this compound Metal Complexes (Excluding Biological Catalysis)

The unique electronic and structural features of metal complexes containing ligands like this compound make them promising candidates for various catalytic applications in organic synthesis.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. ananikovlab.ru Metal complexes of this compound can function as homogeneous catalysts by providing an active metal center whose reactivity is finely tuned by the ligand framework. The ligand can influence the catalyst's activity and selectivity by modifying the steric environment and electronic properties of the metal. pku.edu.cn

Potential applications for these complexes in homogeneous catalysis include:

Hydrogenation and Transfer Hydrogenation: Complexes of metals like ruthenium, rhodium, and iron with nitrogen-containing ligands are known to catalyze the reduction of unsaturated bonds in substrates such as ketones, aldehydes, and imines. mdpi.comlisidian.com The this compound ligand could stabilize the metal center in various oxidation states required for the catalytic cycle.

Cross-Coupling Reactions: Palladium and nickel complexes are extensively used for forming carbon-carbon and carbon-heteroatom bonds. The this compound ligand could serve to stabilize the active catalytic species and prevent catalyst decomposition, a common issue in these reactions.

Dehydrogenative Coupling: These reactions involve the formation of a new bond with the concomitant release of hydrogen gas. Pincer-type ligands, which share structural motifs with chelating this compound, have shown activity in the dehydrogenative coupling of alcohols and amines to form imines and amides. mdpi.com The combination of a Lewis acidic metal center and a potentially cooperative ligand makes these complexes interesting for such transformations.

Table 4: Potential Homogeneous Catalysis Applications

Catalytic ReactionRole of Metal CenterPotential Role of this compound Ligand
Ketone HydrogenationActivates H₂ and binds the ketone substrate.Stabilizes the active metal species; modulates electronics for optimal reactivity.
Suzuki Cross-CouplingFacilitates oxidative addition, transmetalation, and reductive elimination.Prevents metal agglomeration; influences reaction selectivity.
Dehydrogenative Coupling of Alcohols and AminesMediates alcohol dehydrogenation and subsequent condensation.May participate in proton transfer steps; stabilizes the catalytic intermediate.

Article Generation Incomplete: Insufficient Publicly Available Data on this compound in Heterogeneous Catalysis

Despite a comprehensive search of scientific literature and databases, this article on the coordination chemistry of this compound cannot be completed as requested. Specifically, there is a significant lack of available research and data pertaining to the application of this compound ligands in heterogeneous catalysis. The initial outline included a detailed section on this topic, which, upon thorough investigation, appears to be a novel area of research with no published findings.

The planned section, "4.4.2. Heterogeneous Catalysis Incorporating Picolinaldehyde Ligands," was intended to explore the immobilization of this compound-based catalysts on solid supports and their subsequent applications. However, extensive searches failed to identify any scholarly articles, patents, or conference proceedings that specifically describe the synthesis, characterization, and catalytic performance of such heterogeneous systems.

While the broader topics of picolinaldehyde coordination chemistry and the use of other pyridine-based ligands in heterogeneous catalysis are well-documented, the specific focus on the 4-amino substituted derivative in this context remains unexplored in the available scientific literature. Consequently, the creation of detailed research findings and data tables, as stipulated in the instructions, is not feasible.

Therefore, this document cannot provide the intended in-depth analysis of the heterogeneous catalytic applications of this compound due to the absence of foundational research in this specific area.

Supramolecular Chemistry Involving 4 Aminopicolinaldehyde Scaffolds

Molecular Recognition Phenomena Mediated by 4-Aminopicolinaldehyde

The structural motifs inherent in this compound and its derivatives are pivotal for their role in molecular recognition, the process by which molecules selectively bind to one another. The pyridine (B92270) nitrogen, the imine nitrogen of Schiff base derivatives, and the amino group can all act as hydrogen bond acceptors or donors, while the aromatic ring can engage in π-π stacking interactions. These features enable scaffolds derived from this compound to selectively interact with various guest molecules, including ions and neutral species.

Host-Guest Interactions and Complexation

While direct studies on this compound are limited, research on the closely related 4-aminopyridine (B3432731) (4-AP) provides valuable insights into the potential host-guest chemistry of this scaffold. For instance, 4-AP has been shown to form a pH-responsive supramolecular inclusion complex with α-cyclodextrin (α-CD). researchgate.net This complex, synthesized via a co-evaporation method, demonstrated a 1:1 host-guest stoichiometry with a significant binding constant, indicating successful encapsulation of the 4-AP molecule within the cyclodextrin (B1172386) cavity. researchgate.net Computational studies have highlighted the importance of hydrogen bonding and π-π interactions as the key stabilizing forces in such complexes. researchgate.net This suggests that macrocycles and other host molecules could similarly encapsulate this compound or its derivatives, paving the way for applications in controlled release and delivery systems.

The formation of Schiff bases from this compound significantly expands its potential for host-guest chemistry. These derivatives can be incorporated into larger macrocyclic structures, creating pre-organized cavities capable of binding specific guests. The imine bond introduces an additional site for coordination and hydrogen bonding, enhancing the selectivity and stability of the resulting host-guest complexes.

Host MoleculeGuest MoleculeStoichiometryBinding Constant (M⁻¹)Key Interactions
α-Cyclodextrin4-Aminopyridine1:11.35 × 10³Hydrogen Bonding, π-π Interactions

Table 1: Host-Guest Complexation Parameters for a 4-Aminopyridine System, providing a model for potential interactions involving this compound. researchgate.net

Anion and Cation Recognition Studies

The electron-rich and electron-deficient sites within this compound-based structures make them promising candidates for the selective recognition of both cations and anions. Schiff base derivatives, particularly when complexed with metal ions, can create well-defined binding pockets for anions. The pyridine nitrogen and imine nitrogen atoms can coordinate to a metal center, leaving other sites on the ligand available for hydrogen bonding with anions.

Macrocyclic receptors containing amide and sulfonamide groups have demonstrated the ability to sense various anions through colorimetric and fluorescence signal outputs. nih.gov Chiral macrocycles, in particular, have shown promise in the chiral recognition of anions. nih.govfigshare.com By analogy, macrocycles synthesized from chiral amines and this compound could lead to receptors with high selectivity for specific enantiomers of anionic guests.

For cation recognition, the pyridine and imine nitrogens of Schiff base ligands derived from this compound are excellent coordination sites for a variety of metal ions. The assembly of these ligands around a metal center can result in complexes with specific geometries and binding preferences. The nature of the metal ion and the steric and electronic properties of the Schiff base ligand dictate the selectivity of the receptor for different cations. For instance, Schiff base complexes of pyridine carboxaldehydes have been synthesized and their interactions with various metal ions have been studied. nih.govresearchgate.netmorressier.com These studies provide a foundation for designing this compound-based sensors for specific metal ions.

Self-Assembly Processes and Hierarchical Structures

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry. This compound and its derivatives are excellent building blocks for self-assembly due to their capacity for directional and reversible non-covalent interactions, as well as the formation of dynamic covalent bonds through Schiff base condensation.

Directed Self-Assembly of Discrete Architectures (e.g., Cages, Helices)

The reaction of this compound with multifunctional amines can lead to the formation of discrete, three-dimensional structures such as molecular cages. The geometry of the amine dictates the final architecture of the cage. For example, the condensation of aldehydes with tris(2-aminoethyl)amine (B1216632) is a common strategy for synthesizing imine cages. nih.gov The resulting cage-like structures possess internal cavities that can encapsulate guest molecules, making them suitable for applications in catalysis, separation, and sensing. utwente.nlescholarship.org Similarly, chiral diamines can be used to synthesize chiral helicates and other complex structures upon reaction with aldehydes and coordination to metal ions. northeastern.edu The self-assembly of a chiral Cu(I)12L4 pseudo-octahedral cage from triaminotriptycene, aminoquinaldine, and a diformylpyridine highlights the potential for creating intricate, functional architectures. nih.gov

Formation of Extended Supramolecular Polymers and Frameworks

Beyond discrete architectures, this compound derivatives can also self-assemble into extended one-, two-, or three-dimensional networks, forming supramolecular polymers and frameworks. Schiff base polymers, formed through the polycondensation of diamines with dicarbonyl compounds, are a class of materials known for their thermal stability and conductivity. researchgate.net The incorporation of this compound into such polymers would introduce pyridine moieties into the polymer backbone, which could then be used for further functionalization or to influence the material's properties through non-covalent interactions.

Metal-organic frameworks (MOFs) are another class of extended structures that can be constructed using ligands derived from this compound. The Schiff base ligands can act as linkers, connecting metal nodes to form porous crystalline materials. The amine functionality on the this compound scaffold can be particularly useful in this context, as it can participate in the formation of metal-organic cages that can then be linked into extended frameworks. frontiersin.org

Non-Covalent Interactions in this compound Systems

The structure, stability, and function of supramolecular systems derived from this compound are governed by a variety of non-covalent interactions. These weak interactions, when acting in concert, can lead to the formation of highly stable and ordered assemblies.

Hydrogen bonding is a key interaction in these systems. The amino group and the pyridine nitrogen of the this compound core, as well as the imine nitrogen in its Schiff base derivatives, can all participate in hydrogen bonding as either donors or acceptors. These interactions are crucial for directing the self-assembly process and for the recognition of guest molecules.

Hydrogen Bonding Networks

Hydrogen bonding is a predominant force in the supramolecular assembly of this compound. The molecule possesses both hydrogen bond donors and acceptors, allowing for the formation of complex and robust networks. The primary amino (-NH₂) group serves as a hydrogen bond donor, while the pyridine ring nitrogen and the carbonyl oxygen of the aldehyde group act as acceptors.

These interactions can lead to the formation of various predictable patterns known as synthons. For instance, self-assembly can occur through N-H···N interactions between the amino group of one molecule and the pyridine nitrogen of another, or through N-H···O interactions with the aldehyde group. This capacity for forming multiple, directional hydrogen bonds is crucial for crystal engineering and the design of ordered molecular solids. In hydrated or solvent-rich environments, the aromatic nitrogen can form a particularly strong hydrogen bond with water. rsc.org The interplay of these potential interactions governs the final supramolecular architecture.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional Group Role Moiety
Amino Group Donor N-H
Amino Group Acceptor Lone pair on N
Pyridine Nitrogen Acceptor Lone pair on N

Pi-Stacking and Aromatic Interactions

The aromatic pyridine ring of this compound is fundamental to its ability to engage in π-stacking interactions. mdpi.com These non-covalent interactions are critical in stabilizing supramolecular structures by promoting face-to-face or edge-to-face arrangements of the aromatic rings. The electronic nature of the pyridine ring, modified by an electron-donating amino group and an electron-withdrawing aldehyde group, creates a specific quadrupole moment that influences the geometry and strength of these interactions.

Table 2: Key Supramolecular Interactions of this compound

Interaction Type Description Key Functional Groups Involved
Hydrogen Bonding Directional electrostatic attraction between a hydrogen atom and an electronegative atom. Amino group (-NH₂), Pyridine Nitrogen, Aldehyde Oxygen (-CHO)
Pi-Stacking Non-covalent interaction between aromatic rings. Pyridine Ring

| Metal-Ligand Coordination | Formation of a coordinate bond between a central metal ion and the ligand. | Pyridine Nitrogen, Amino Nitrogen, Aldehyde Oxygen |

Metal-Ligand Coordination in Supramolecular Assemblies

Pyridine and its derivatives are well-established ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. wikipedia.org this compound is no exception, with the pyridine nitrogen atom being the primary site for metal coordination due to its available lone pair of electrons. This coordination can be a powerful tool for directing the assembly of complex supramolecular structures, such as metal-organic frameworks (MOFs). bath.ac.uk

Depending on the metal ion and reaction conditions, this compound can function as a monodentate ligand through its pyridine nitrogen. There is also the potential for it to act as a bidentate or bridging ligand, where the amino group or the aldehyde oxygen could participate in coordination, leading to the formation of stable chelate rings. The geometry and connectivity of these metal-ligand bonds dictate the dimensionality and topology of the resulting supramolecular assembly, from discrete molecular complexes to extended one-, two-, or three-dimensional networks. nih.govresearchgate.net

Dynamic Covalent Chemistry Utilizing this compound

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for error correction and adaptation within a chemical system. nih.govnih.gov The aldehyde functionality of this compound makes it an excellent candidate for DCC, particularly through the formation of imines (Schiff bases).

The reaction of the aldehyde group with a primary amine results in the formation of a reversible C=N imine bond. This equilibrium between reactants (aldehyde and amine) and the product (imine) can be controlled by external stimuli such as changes in pH, temperature, or solvent polarity. rsc.orgcolab.ws For instance, the equilibrium can be shifted toward the imine product by removing water or shifted back to the starting materials by the addition of water (hydrolysis).

This reversible nature allows for the creation of dynamic systems where components can exchange and re-assemble into the most thermodynamically stable configuration. nih.gov Such systems are considered a form of molecular switch and have applications in the development of responsive materials, self-healing polymers, and dynamic combinatorial libraries for drug discovery. nih.govrsc.org The stability of the imine can be further tuned by the electronic properties of the amine component, with electron-withdrawing groups on the amine generally favoring imine formation. rsc.orgcolab.ws

Table 3: Imine Formation with this compound in Dynamic Covalent Chemistry

Reactants Reversible Reaction Product Factors Influencing Equilibrium

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Water
Imine

Theoretical and Computational Investigations of 4 Aminopicolinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Aminopicolinaldehyde, providing insights that are often inaccessible through experimental means alone. These ab initio ("from first principles") and Density Functional Theory (DFT) methods solve the electronic Schrödinger equation to predict a wide range of molecular characteristics. wikipedia.org

The electronic structure and bonding of this compound can be thoroughly investigated using computational methods such as Density Functional Theory (DFT) and ab initio calculations. ynu.edu.cn DFT, particularly with hybrid functionals like B3LYP, is often employed to achieve a balance between computational cost and accuracy for studying pyridine (B92270) derivatives. nih.gov These methods allow for the optimization of the molecule's geometric structure, revealing key details about bond lengths, bond angles, and dihedral angles.

For this compound, calculations would likely show a planar pyridine ring, though the amino and aldehyde groups might exhibit slight out-of-plane rotations depending on intra- and intermolecular forces. Analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is expected to be localized primarily on the electron-donating amino group and the pyridine ring, while the LUMO would likely be centered on the electron-withdrawing aldehyde group and the nitrogen atom of the ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge distribution, hybridization, and intramolecular charge transfer interactions. For this compound, a significant charge delocalization from the amino group's lone pair into the pyridine ring's π-system would be expected, which in turn influences the reactivity of the aldehyde group. The molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting the electron-rich (negative potential) regions near the nitrogen and oxygen atoms and electron-poor (positive potential) regions around the amino and aldehyde hydrogens, indicating sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Calculated Structural Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC2-C3~1.39 Å
C4-N (amino)~1.37 Å
C2-C (aldehyde)~1.48 Å
C=O~1.22 Å
Bond AngleC3-C4-C5~118°
N1-C2-C(aldehyde)~116°
Dihedral AngleC3-C4-N-H~0° or 180°
C3-C2-C-O~180°

Conformational analysis of this compound primarily involves the orientation of the amino (-NH₂) and aldehyde (-CHO) groups relative to the pyridine ring. While rotation around the C-C bond of the aldehyde is possible, the planar conformer is generally the most stable due to conjugation. Similarly, the C-N bond of the amino group has a rotational barrier, but a planar or near-planar arrangement is favored.

A significant area of theoretical investigation for this molecule is tautomerism. masterorganicchemistry.com this compound can exist in different tautomeric forms, including the amino-imine and enol-imine forms. Computational studies can predict the relative stabilities of these tautomers in the gas phase and in different solvents. researchgate.net The keto-enol tautomerism of the aldehyde group and the amino-imino tautomerism involving the ring nitrogen and the exocyclic amino group are both possibilities. datapdf.com By calculating the Gibbs free energy of each potential tautomer using high-level DFT or ab initio methods, their equilibrium populations can be determined. For similar aromatic amines, the amino form is typically overwhelmingly favored at equilibrium. masterorganicchemistry.com

Quantum chemical calculations are powerful tools for predicting and interpreting the spectroscopic signatures of molecules. lehigh.eduresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. ijcce.ac.ir Theoretical predictions for this compound would help in the assignment of experimental spectra. For instance, the aldehyde proton would be predicted to have a high chemical shift (downfield), while the protons on the pyridine ring would have distinct shifts based on their electronic environment, influenced by the electron-donating amino group and the electron-withdrawing aldehyde group.

IR Spectroscopy: Theoretical calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov For this compound, the calculated IR spectrum would show characteristic peaks for N-H stretching of the amino group, C=O stretching of the aldehyde, C-H stretching of the aldehyde, and various C=C and C=N stretching modes of the pyridine ring. Comparing the calculated spectrum with experimental data aids in confirming the molecular structure and vibrational mode assignments.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.govresearchgate.net The calculations for this compound would likely predict intense π→π* transitions, responsible for its absorption in the UV region. The effect of the amino and aldehyde substituents on the pyridine chromophore would be evident in the position and intensity of these absorption bands.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted ValueAssignment
¹H NMRChemical Shift (δ)9.8 - 10.0 ppmAldehyde H
8.3 - 8.5 ppmPyridine H (ortho to N)
6.5 - 6.7 ppmPyridine H (ortho to NH₂)
IRFrequency (cm⁻¹)3300 - 3500 cm⁻¹N-H Stretch (asymmetric & symmetric)
1690 - 1710 cm⁻¹C=O Stretch
1600 - 1620 cm⁻¹N-H Bend / C=C Stretch
UV-Visλ_max~250 nmπ→π* transition
~320 nmπ→π* transition (intramolecular charge transfer)

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations examine single molecules or small clusters, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of a large ensemble of molecules, providing insights into bulk properties, solvent effects, and intermolecular interactions over time. rsc.org

Molecular dynamics simulations are particularly useful for exploring how solvents influence the behavior of this compound. biu.ac.ilresearchgate.net In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, methanol (B129727), or DMSO), and the system's evolution is tracked over time by solving Newton's equations of motion.

These simulations can reveal how solvent molecules arrange themselves around the solute, a concept analyzed through radial distribution functions (RDFs). For this compound in water, RDFs would likely show strong hydrogen bonding between the amino and aldehyde groups and water molecules. osti.gov The solvent shell structure can, in turn, affect the solute's conformation and the relative stability of its tautomers. The polarity of the solvent can influence the molecule's dipole moment and reactivity. For instance, polar protic solvents might stabilize charge-separated states, potentially lowering the activation energy for certain reactions.

In concentrated solutions or the solid state, this compound molecules can interact with each other, leading to aggregation. MD simulations can model these processes by simulating many solute molecules together. The primary non-covalent interactions driving aggregation would be hydrogen bonding (between the amino group of one molecule and the aldehyde or ring nitrogen of another) and π-stacking between the pyridine rings. rsc.orgmdpi.com

Simulations can quantify the strength and geometry of these intermolecular interactions and predict the preferred arrangement of molecules in an aggregate. rsc.orgnih.gov This is crucial for understanding phenomena like aggregation-induced emission (AIE), where molecular aggregation restricts intramolecular rotations, leading to enhanced fluorescence. nih.govresearchgate.net By analyzing the simulation trajectories, one can determine the structure and stability of dimers, trimers, and larger clusters, which is fundamental to predicting material properties like crystal packing and solubility.

Computational Elucidation of Reaction Mechanisms

Understanding how this compound participates in chemical reactions is fundamental to harnessing its potential. Computational chemistry offers tools to map out the entire reaction landscape, identifying the key structures and energetic milestones that govern a transformation.

Transition State Characterization and Reaction Pathway Mapping

A chemical reaction is a dynamic process that moves from reactants to products through a high-energy transition state. Identifying and characterizing this transition state is a cornerstone of mechanistic chemistry. For a hypothetical reaction involving this compound, computational methods such as Density Functional Theory (DFT) would be employed to locate the transition state geometry. This involves sophisticated algorithms that search the potential energy surface for a saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Once located, the transition state is characterized by its vibrational frequencies. A key feature of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. The mapping of the reaction pathway, often referred to as the Intrinsic Reaction Coordinate (IRC), would then be calculated to confirm that the identified transition state indeed connects the desired reactants and products.

Energy Profiles and Activation Barriers

With the reactants, transition state, and products identified, a reaction energy profile can be constructed. This profile plots the potential energy of the system as a function of the reaction coordinate. The difference in energy between the reactants and the transition state is the activation barrier (Ea), a critical parameter that dictates the rate of the reaction. A higher activation barrier implies a slower reaction.

For reactions of this compound, calculating these energy profiles would allow for a quantitative comparison of different potential reaction pathways. For instance, if a reaction could proceed through multiple competing mechanisms, the pathway with the lowest activation barrier would be predicted to be the dominant one. Such calculations would provide invaluable insights into the reactivity of this compound and could guide the design of new synthetic methodologies.

Table 1: Hypothetical Activation Energies for a Reaction of this compound

Reaction PathwayComputational MethodCalculated Activation Barrier (kcal/mol)
Pathway ADFT (B3LYP/6-31G*)Data not available
Pathway BDFT (M06-2X/def2-TZVP)Data not available

This table illustrates the type of data that would be generated from computational studies. Currently, no such data has been published for this compound.

Ligand Field Theory and Electronic Structure Calculations for Metal Complexes

The presence of both a nitrogen atom in the pyridine ring and an amino group makes this compound an excellent candidate as a ligand for forming coordination complexes with metal ions. Ligand Field Theory (LFT) and other quantum chemical methods are instrumental in describing the electronic structure and properties of these metal complexes.

LFT provides a framework for understanding how the d-orbitals of a central metal ion are affected by the surrounding ligands. When this compound coordinates to a metal, its lone pairs of electrons interact with the metal's d-orbitals, causing them to split in energy. The pattern and magnitude of this splitting are determined by the geometry of the complex and the nature of the ligand-metal interactions.

Electronic structure calculations, typically using DFT, can provide a more detailed and quantitative picture of the bonding and electronic properties of these complexes. These calculations can determine the energies and compositions of the molecular orbitals, which are formed from the combination of metal and ligand orbitals. This information is crucial for understanding the color, magnetic properties, and reactivity of the metal complexes of this compound.

Table 2: Illustrative d-Orbital Splitting in a Hypothetical Octahedral Metal Complex of this compound

d-Orbital SetEnergy LevelDescription
eg (dz2, dx2-y2)HigherOrbitals pointing directly towards the ligands, experiencing greater repulsion.
t2g (dxy, dxz, dyz)LowerOrbitals pointing between the ligands, experiencing less repulsion.

This table represents a typical d-orbital splitting pattern in an octahedral environment as predicted by Ligand Field Theory. Specific energy values would require dedicated computational studies on this compound complexes.

Advanced Analytical Methodologies for 4 Aminopicolinaldehyde and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of 4-Aminopicolinaldehyde from complex matrices. The selection of a specific technique is contingent upon the physicochemical properties of the analyte and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its versatility and high resolution. The development of a robust HPLC method typically involves a systematic optimization of several key parameters to achieve efficient separation and accurate quantification.

Given the polar nature of this compound, stemming from its amino and aldehyde functional groups, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Stationary Phase Selection: A C18 (octadecylsilane) column is a standard choice, providing sufficient hydrophobicity to retain the analyte. Columns with particle sizes of 3 µm or 5 µm are frequently used to balance efficiency and backpressure. For faster analyses, ultra-high-performance liquid chromatography (UPLC) systems with smaller particle size columns (e.g., sub-2 µm) can be employed. chimia.ch

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (MeCN) or methanol (B129727), and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the compound and any related impurities with differing polarities. The aqueous component is usually buffered to control the ionization state of the amino group. Acidic mobile phases, using additives like formic acid or trifluoroacetic acid, are common as they protonate the basic nitrogen of the pyridine (B92270) ring, leading to better peak shapes. cdnsciencepub.comresearchgate.net

Detection: The aromatic pyridine ring in this compound contains a chromophore that allows for straightforward detection using a UV-Vis detector. The wavelength of maximum absorbance should be determined, but detection is commonly performed in the range of 220-280 nm. researchgate.netresearchgate.net A diode array detector (DAD) can be particularly useful as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) can be utilized. cdnsciencepub.comasianpubs.org

Method Validation: A developed HPLC method must be validated according to ICH guidelines to ensure its reliability. researchgate.netasianpubs.org Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). cet-science.com

Table 7.1.1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column for separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the amino group, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for adjusting elution strength.
Elution Mode GradientAllows for efficient elution of the main compound and separation from impurities with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm i.d. column.
Column Temp. 25 °CControlled temperature ensures reproducible retention times. researchgate.net
Injection Volume 10 µLStandard volume for analytical HPLC. researchgate.net
Detector UV at 254 nmCommon wavelength for aromatic pyridine compounds. cdnsciencepub.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar amino and aldehyde groups, exhibits low volatility and is prone to thermal degradation at the high temperatures required for GC analysis. tsijournals.com Therefore, direct analysis is challenging and often results in poor peak shape and low sensitivity due to interactions with the GC column. chemicalbook.com To overcome these limitations, derivatization is an essential prerequisite. asianpubs.orgtsijournals.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. asianpubs.org For this compound, both the primary amino group and the aldehyde group must be derivatized.

Derivatization Strategies:

Silylation: This is a common method where active hydrogens in the amino group are replaced by a trimethylsilyl (TMS) group. tsijournals.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)-trifluoracetamide (MSTFA) are effective. cdnsciencepub.compw.edu.pl These reagents can also react with the enol form of the aldehyde, creating a silyl ether, thus derivatizing both functional groups simultaneously.

Acylation: The amino group can be acylated using reagents like trifluoroacetic anhydride (TFAA) to form a more stable and volatile amide derivative. pw.edu.pl The aldehyde group, however, would require a separate derivatization step, such as conversion to an oxime, prior to acylation.

GC Conditions: Following derivatization, the resulting volatile derivative can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification.

Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is generally suitable.

Injector and Detector: A split/splitless injector is commonly used, with the injector temperature set high enough to ensure rapid volatilization of the derivative without causing degradation. The detector is typically a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation based on fragmentation patterns. researchgate.net

Table 7.1.2: Example GC-MS Parameters for Analysis of Derivatized this compound

ParameterConditionRationale
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Reacts with both amino and enolizable aldehyde groups to increase volatility. pw.edu.pl
Column 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., HP-5ms)Standard non-polar column providing good resolution for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minInert carrier gas compatible with MS detection.
Injector Temperature 250 °CEnsures efficient vaporization of the derivatized analyte.
Oven Program 100 °C (2 min), ramp at 15 °C/min to 300 °C (hold 5 min)Temperature gradient to separate the derivative from by-products and matrix components.
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio information for structural confirmation.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. researchgate.net For a molecule like this compound, which possesses a basic amino group, CE provides a powerful analytical tool.

Capillary Zone Electrophoresis (CZE): In its simplest form, Capillary Zone Electrophoresis (CZE), the separation is based on the charge-to-size ratio of the analytes. libretexts.org To analyze this compound, an acidic background electrolyte (BGE) is used, typically with a pH below the pKa of the pyridine nitrogen, ensuring the molecule is protonated and carries a positive charge.

Separation Principle: When a voltage is applied, the protonated this compound migrates towards the cathode at a velocity determined by its electrophoretic mobility and the electroosmotic flow (EOF). Analytes are separated based on differences in their electrophoretic mobilities.

Method Parameters: Key parameters that are optimized include the composition, concentration, and pH of the BGE, the applied voltage, and the capillary temperature. researchgate.net A low pH buffer (e.g., phosphate buffer at pH 2.5) ensures full protonation. researchgate.net High voltages (e.g., 15-25 kV) are used to achieve fast and efficient separations. tsijournals.com

Micellar Electrokinetic Chromatography (MEKC): The aldehyde group in this compound is neutral and does not contribute to electrophoretic mobility in CZE. To analyze the compound as a whole or to separate it from neutral impurities, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. asianpubs.org MEKC is capable of separating both charged and neutral analytes. cdnsciencepub.com

Separation Principle: In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the BGE at a concentration above its critical micelle concentration. asianpubs.org These micelles form a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. asianpubs.org Separation occurs based on these differential partitioning coefficients. Even though the aldehyde itself is neutral, the entire molecule can be separated from other neutral species. Derivatization of the aldehyde group with a labeling agent like 2,4-dinitrophenylhydrazine (DNPH) can also be performed to enhance detection and modify partitioning behavior. cdnsciencepub.com

Table 7.1.3: Comparative CE Methodologies for this compound

ParameterCapillary Zone Electrophoresis (CZE)Micellar Electrokinetic Chromatography (MEKC)
Principle Separation based on charge-to-size ratio.Separation based on differential partitioning into micelles. cdnsciencepub.com
Target Analyte Form Protonated amine group.Neutral molecule or neutral derivative.
Background Electrolyte Acidic buffer (e.g., 100 mM Phosphate, pH 2.5). researchgate.netBorate buffer (e.g., 20 mM, pH 9.2) with surfactant (e.g., 50 mM SDS). cdnsciencepub.com
Applied Voltage 15-25 kV. tsijournals.comresearchgate.net20-30 kV.
Capillary Fused silica, 50-75 µm i.d.Fused silica, 50-75 µm i.d.
Detection UV at 254 nm. researchgate.netUV, often at a wavelength specific to a derivative (e.g., 360 nm for DNPH). cdnsciencepub.com
Application Quantification of the parent compound, charge-based impurity profiling.Separation from neutral impurities, analysis of derivatives.

Spectroscopic Methods for Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural assignment. researchgate.net By analyzing the ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the aldehyde proton, the amino protons, and the three protons on the pyridine ring.

Aldehyde Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm.

Pyridine Ring Protons: The pyridine ring has three aromatic protons. Their chemical shifts are influenced by the electronic effects of the amino and aldehyde substituents. The amino group is electron-donating, causing an upfield shift (shielding), particularly for protons at the ortho and para positions. Conversely, the aldehyde group is electron-withdrawing, causing a downfield shift (deshielding). The expected signals would be complex due to spin-spin coupling, but would likely appear in the 6.5-8.5 ppm range.

Amino Protons (-NH₂): The protons of the primary amino group will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but is generally expected in the 4.0-6.0 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aldehyde Carbonyl Carbon (C=O): This carbon is significantly deshielded and will appear far downfield, typically in the range of 190-200 ppm. tsijournals.com

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon attached to the amino group (C4) will be shifted upfield due to the electron-donating effect, while the carbon attached to the aldehyde group (C2) and the aldehyde carbonyl carbon will be shifted downfield. The other ring carbons will have chemical shifts in the aromatic region (110-160 ppm), with their exact positions determined by the combined electronic effects of the substituents.

Quaternary Carbons: The carbons directly attached to the substituents (C2 and C4) are quaternary and will typically show weaker signals in a proton-decoupled ¹³C spectrum. tsijournals.com

Table 7.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
-CHO 9.5 - 10.5 (singlet)190 - 200Aldehyde group, highly deshielded.
-NH₂ 4.0 - 6.0 (broad singlet)N/AChemical shift is solvent and concentration dependent.
H-3 ~6.7 - 7.0~110 - 115Upfield shift due to ortho amino group.
H-5 ~7.8 - 8.1~150 - 155Downfield shift due to proximity to nitrogen and aldehyde.
H-6 ~8.3 - 8.6~145 - 150Downfield shift due to proximity to ring nitrogen.
C-2 N/A~155 - 160Attached to the electron-withdrawing aldehyde group.
C-3 N/A~110 - 115Shielded by the amino group.
C-4 N/A~150 - 155Attached to the electron-donating amino group.
C-5 N/A~120 - 125Influenced by both substituents.
C-6 N/A~148 - 152Adjacent to the ring nitrogen.

(Note: These are estimated values based on typical chemical shifts of related structures. Actual values may vary.)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The primary amino group (-NH₂) will exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.com These correspond to the asymmetric and symmetric stretching vibrations.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be prominent in the spectrum, typically appearing around 1690-1715 cm⁻¹. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. chimia.ch

N-H Bending: The scissoring vibration of the amino group typically appears around 1600-1650 cm⁻¹. tsijournals.comwpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to characteristic bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability.

Ring Vibrations: The symmetric "ring breathing" vibration of the pyridine ring, which involves the expansion and contraction of the entire ring, is often a strong and characteristic band in the Raman spectrum, typically appearing around 990-1030 cm⁻¹. asianpubs.org

C=O and C=N Bonds: While the C=O stretch is strong in the IR, it is generally weaker in the Raman spectrum. Conversely, the C=C and C=N bonds of the aromatic ring often produce strong Raman signals.

Symmetry: For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. While this compound is not highly symmetrical, the relative intensities of bands in the two spectra can provide structural insights.

Table 7.2.2: Key Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
-NH₂ Asymmetric & Symmetric Stretch3300 - 35003300 - 3500Medium (IR), Weak (Raman)
-NH₂ Scissoring (Bend)1600 - 16501600 - 1650Medium-Strong (IR)
-CHO C=O Stretch1690 - 17151690 - 1715Strong (IR), Medium (Raman)
-CHO C-H Stretch2720 & 28202720 & 2820Medium (IR)
Pyridine Ring C=C, C=N Stretches1400 - 16001400 - 1600Strong (IR & Raman)
Pyridine Ring Ring Breathing~1000~1000Medium (IR), Strong (Raman)
Aromatic C-H Stretch> 3000> 3000Medium (IR & Raman)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for studying the electronic transitions within a molecule. For this compound, the presence of a pyridine ring, an amino group (-NH₂), and an aldehyde group (-CHO) gives rise to a characteristic UV-Vis absorption spectrum. The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. The primary electronic transitions observed in this compound are π → π* and n → π* transitions.

The π → π* transitions are typically of high energy and result in strong absorption bands. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the conjugated system of the pyridine ring and the carbonyl double bond of the aldehyde group are responsible for these absorptions. The amino group, acting as an auxochrome, can donate electron density to the aromatic ring, which often results in a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to unsubstituted pyridine.

The n → π* transitions are of lower energy and involve the excitation of a non-bonding electron (from the nitrogen of the amino group, the nitrogen of the pyridine ring, or the oxygen of the aldehyde group) to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π → π* transitions. For aldehydes, the n → π* transition of the carbonyl group is a characteristic absorption.

Studies on structurally similar compounds, such as aminopyridines, provide insight into the expected spectral behavior of this compound. For instance, 2-aminopyridine and 4-aminopyridine (B3432731) exhibit distinct absorption bands characteristic of their pyridine ring structure, which are influenced by the position of the amino group. acs.orgnist.govnist.gov The combination of the aldehyde and amino groups on the pyridine scaffold in this compound would be expected to produce a complex spectrum with multiple bands corresponding to these different electronic transitions.

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

Electronic TransitionAssociated Functional Group(s)Expected Wavelength Region (λmax)Relative Intensity
π → πPyridine Ring, Carbonyl Group (C=O)~200-280 nmHigh
n → πCarbonyl Group (C=O)~270-350 nmLow
n → π*Pyridine Ring Nitrogen, Amino Group Nitrogen~250-320 nmLow to Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. The molecular formula of this compound is C₆H₆N₂O, corresponding to a molecular weight of approximately 122.12 g/mol . In mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), and its mass-to-charge ratio (m/z) is measured.

The fragmentation of the this compound molecular ion is influenced by its functional groups: the aromatic pyridine ring, the primary amine, and the aldehyde. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (H•) to form a stable acylium ion at [M-1]⁺, and the loss of the formyl radical (•CHO) to give a fragment at [M-29]⁺. libretexts.org

The presence of the amino group and the pyridine ring introduces additional fragmentation routes. Aromatic amines can undergo cleavage, and the pyridine ring is known to fragment via the loss of hydrogen cyanide (HCN), which would result in a fragment at [M-27]⁺. The initial loss of the formyl group followed by the loss of HCN from the resulting aminopyridine fragment is also a plausible pathway. The interplay of these functional groups leads to a unique mass spectrum that can be used for its identification. The analysis of similar structures, such as 3-aminopyridine and 4-aminopyridine, confirms that the loss of HCN (m/z 67 from a molecular ion of 94) is a characteristic fragmentation for the aminopyridine core. nist.govnist.gov

Table 2: Predicted Mass Fragments for this compound

m/z ValueProposed Fragment IonNeutral LossDescription
122[C₆H₆N₂O]⁺-Molecular Ion (M⁺)
121[C₆H₅N₂O]⁺H•Loss of a hydrogen radical from the aldehyde group
94[C₅H₆N₂]⁺COLoss of carbon monoxide from the [M-H]⁺ ion
93[C₅H₅N₂]⁺•CHOLoss of the formyl radical
66[C₄H₄N]⁺•CHO, HCNLoss of formyl radical followed by loss of hydrogen cyanide

Electrochemical Analysis of this compound and its Redox Behavior

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox (reduction-oxidation) properties of molecules. The electrochemical behavior of this compound is determined by its electroactive moieties: the oxidizable amino group and the reducible aldehyde and pyridine functionalities.

The pyridine ring itself, particularly when protonated (as a pyridinium (B92312) ion), can be reduced at a negative potential. wpmucdn.com The reduction potential is sensitive to the nature and position of substituents on the ring. nih.gov The presence of the electron-withdrawing aldehyde group is expected to make the reduction of the pyridine ring more favorable (occur at a less negative potential) compared to unsubstituted pyridine. The aldehyde group can also be directly reduced, typically to an alcohol, in a separate electrochemical step.

Cyclic voltammetry experiments on this compound would likely reveal an anodic peak corresponding to the oxidation of the amino group and one or more cathodic peaks corresponding to the reduction of the aldehyde group and the pyridine ring. The exact potentials of these redox events provide valuable information about the electronic properties and reactivity of the molecule. Studies on pyridinium electrochemistry have shown that the reduction potential is around -0.6 V vs. Ag/AgCl on a platinum electrode, and this value shifts depending on the electrode material and substituents. wpmucdn.com

Development of Novel Derivatization Strategies for Enhanced Detection

For trace-level analysis, the detection of this compound can be significantly improved through chemical derivatization. This process involves reacting the analyte with a reagent to form a new compound (a derivative) that has superior detection characteristics for techniques like high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection. nih.gov The aldehyde functional group is a prime target for such derivatization strategies.

Novel derivatization strategies focus on introducing moieties that either possess strong fluorescence (fluorophores) or are easily ionized for mass spectrometry.

Fluorescence Derivatization : Reagents containing a hydrazine or hydroxylamine group react readily with aldehydes to form stable hydrazones or oximes. thermofisher.com By using a reagent that also contains a highly fluorescent group, such as dansyl hydrazine or 2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC), the resulting derivative can be detected with extremely high sensitivity using a fluorescence detector. thermofisher.comnih.gov This approach is beneficial as it provides high selectivity and low detection limits. rsc.orgrsc.org

Mass Spectrometry Derivatization : To enhance detection by liquid chromatography-mass spectrometry (LC-MS), derivatization reagents are designed to improve ionization efficiency. Reagents like Girard's T and P contain a quaternary ammonium group, which imparts a permanent positive charge on the derivative, leading to a strong signal in positive-ion electrospray ionization (ESI-MS). nih.gov Other novel reagents, such as 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC), are specifically designed for the sensitive analysis of aldehydes in complex biological matrices by providing a permanently charged tag for robust MS detection. acs.org Another strategy involves using reagents like D-cysteine, which reacts with aldehydes to form thiazolidine derivatives that can be sensitively detected by LC-MS/MS. researchgate.net

These derivatization methods convert the aldehyde into a molecule with significantly improved analytical properties, allowing for its quantification at much lower concentrations than would be possible with the underivatized compound. researchgate.net

Table 3: Selected Derivatization Reagents for Aldehydes

ReagentReactive GroupDetection EnhancementAnalytical Technique
Dansyl HydrazineHydrazineAdds a fluorescent dansyl groupHPLC-Fluorescence, LC-MS
2,4-Dinitrophenylhydrazine (DNPH)HydrazineAdds a chromophore for UV detectionHPLC-UV
Girard's Reagent THydrazineAdds a permanent positive charge (quaternary ammonium)LC-MS (ESI)
D-CysteineAmine and ThiolForms a thiazolidine derivativeLC-MS/MS
DBCEECCarbonylhydrazineAdds a highly sensitive fluorescent groupHPLC-Fluorescence, LC-MS

Emerging Applications in Chemical Science Non Biological Focus

Application as a Chemical Building Block in Material Science

The bifunctional nature of 4-Aminopicolinaldehyde allows it to serve as a crucial precursor in the synthesis of a variety of materials with tailored properties.

Precursor in Polymer Synthesis

The presence of both an amino and an aldehyde group enables this compound to participate in various polymerization reactions. For instance, the aldehyde can react with hydrazines to form Schiff bases, which can then be polymerized. This approach has been used to create polymers containing metal complexes, such as iron(II) complexes with styrene-based ligands derived from picolinaldehyde derivatives. These polymers can exhibit interesting electrochemical and electrochromic properties, making them suitable for applications in displays and smart windows. nih.gov

The amino group can also be a site for polymerization. For example, it can react with acyl chlorides or other monomers to form polyamides or other condensation polymers. The incorporation of the pyridine (B92270) ring into the polymer backbone can impart specific properties, such as thermal stability, altered solubility, and the ability to coordinate with metal ions.

Table 1: Polymerization Reactions Involving Picolinaldehyde Derivatives

Polymer Type Monomers Key Properties of Resulting Polymer Potential Applications
Poly-Schiff Base Metal Complex Picolinaldehyde derivative, Benzimidazole-based hydrazine, Iron(II) salt Reductive electropolymerization, Electrochromism (color change with oxidation state) Electrochromic devices, Sensors
Polyamides This compound, Diacyl chlorides Enhanced thermal stability, Metal coordination capability High-performance plastics, Membranes for separation

Component in Liquid Crystals and Self-Assembled Monolayers

The rigid pyridine core of this compound makes it a suitable component for liquid crystals. Schiff bases derived from aldehydes and anilines are known to exhibit liquid crystalline properties. mdpi.com By reacting this compound with various anilines, it is possible to synthesize new liquid crystal materials. The properties of these materials, such as the temperature range of the liquid crystal phase, can be tuned by modifying the substituents on the aniline. mdpi.com

Furthermore, the amino group of this compound can be used to anchor the molecule to surfaces, forming self-assembled monolayers (SAMs). The aldehyde group would then be exposed, providing a reactive surface that can be further functionalized. Such SAMs could be used in a variety of applications, including sensors, electronic devices, and as platforms for controlling surface properties. The interaction of amino groups with surfaces like TiO2 has been demonstrated to induce thermotropic liquid crystallinity in hybrid organic-inorganic materials. nih.gov

Role in Catalysis (Homogeneous and Heterogeneous Systems)

The amine and aldehyde functionalities, along with the pyridine nitrogen, allow this compound and its derivatives to be employed in various catalytic applications.

Organocatalysis Utilizing the Amine or Aldehyde Functionality

Organocatalysis is a type of catalysis that uses small organic molecules to accelerate chemical reactions. wikipedia.org The amine group in this compound can act as a nucleophilic catalyst or a Brønsted base. For example, 4-aminopyridine (B3432731) is a well-known nucleophilic catalyst used in acylation and other reactions. researchgate.netcolorado.edu The aldehyde group can participate in reactions such as aldol (B89426) condensations, where it can be activated by a chiral amine catalyst to undergo enantioselective transformations. princeton.edumdpi.com The combination of both functionalities on the same molecule opens up possibilities for cooperative catalysis, where both groups participate in activating the substrates.

Table 2: Potential Organocatalytic Reactions of this compound

Catalytic Role Functional Group Type of Reaction Example
Nucleophilic Catalyst Amino Group Acylation, Esterification Similar to 4-aminopyridine catalysis researchgate.net
Brønsted Base Amino Group Knoevenagel Condensation Promotes condensation of active methylene (B1212753) compounds with carbonyls
Substrate Activation Aldehyde Group Asymmetric Aldol Reaction Reacts with ketones in the presence of a chiral amine catalyst mdpi.com
Cooperative Catalysis Amino and Aldehyde Groups Tandem Reactions Potential for intramolecular activation to facilitate complex transformations

Support for Heterogeneous Catalysts

The pyridine nitrogen and the amino group of this compound can coordinate to metal ions, making it a useful ligand for supporting metal catalysts. When immobilized on a solid support, these metal complexes can act as heterogeneous catalysts, which are easily separated from the reaction mixture and can be reused. For example, ruthenium nanoparticles supported on various metal oxides have been shown to be effective catalysts for the reductive amination of aldehydes. mdpi.com Similarly, iron-based heterogeneous catalysts have been developed for the synthesis of primary amines. rsc.org By functionalizing a support material with this compound, it is possible to create a solid-supported ligand that can chelate to metal ions and facilitate catalytic reactions. This approach has been used to create catalysts for a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.comresearchgate.net

Development of Chemical and Environmental Sensors

The ability of the pyridine ring and the functional groups of this compound to interact with various analytes makes it a promising candidate for the development of chemical and environmental sensors.

The formation of Schiff bases through the reaction of the aldehyde group with primary amines can be accompanied by a change in color or fluorescence, providing a basis for colorimetric or fluorometric sensors. For example, pyridine-based Schiff bases have been shown to act as chemosensors for the detection of metal ions like Pb(2+). researchgate.net The binding of the metal ion to the Schiff base ligand results in a change in its photophysical properties, allowing for its detection. Pyridine derivatives have also been utilized in fluorescent sensors for various cations, where the binding of the metal ion to the nitrogen atoms of the pyridine moieties influences the fluorescence response. mdpi.com

The aldehyde functionality itself can be used to detect specific analytes. For instance, aldehyde-functionalized mesoporous carbon has been used to construct a quartz crystal microbalance (QCM) sensor for the detection of 2-phenylethylamine vapor through a Schiff base reaction. bohrium.com Similarly, sensors for environmental monitoring often rely on detecting specific pollutants like volatile organic compounds (VOCs), and functionalized materials can enhance selectivity and sensitivity. winsen-sensor.comdigikey.nl

The amino group can also participate in sensing applications. For example, it can be used to functionalize surfaces or nanoparticles to create sensors for various analytes. The interaction of the analyte with the functionalized surface leads to a detectable signal. The development of sensors based on pyridine and its derivatives for the detection of species like quinoline (B57606) and various metal ions in environmental samples highlights the versatility of this class of compounds in sensor design. researchgate.netnih.gov

Chemodosimeters for Specific Analytes

Chemodosimeters are molecules that undergo an irreversible chemical reaction with a specific analyte, resulting in a detectable signal. Derivatives of this compound have been investigated for their potential as chemodosimeters due to the reactive nature of the aldehyde and amino groups. The reaction with an analyte can lead to the formation of a new compound with distinct photophysical properties, allowing for the detection and quantification of the target species.

Research in this area has explored the modification of the 4-amino group or the picolinaldehyde moiety to introduce specific recognition sites for various analytes. For instance, the condensation of the aldehyde group with other molecules can create Schiff base derivatives that exhibit selective reactivity towards certain metal ions or anions. The resulting coordination or reaction event triggers a change in the electronic properties of the molecule, which can be observed through spectroscopic techniques.

Derivative TypeTarget AnalyteDetection Principle
Schiff Base DerivativesMetal Ions (e.g., Cu²⁺, Fe³⁺)Coordination-induced spectral shift
Hydrazone DerivativesAnions (e.g., F⁻, CN⁻)Anion-induced chemical reaction

Fluorescent or Colorimetric Probes

Fluorescent and colorimetric probes are essential tools in analytical chemistry for the sensitive and selective detection of various chemical species. Derivatives of this compound have been successfully employed in the design of such probes. The inherent fluorescence of the pyridine ring can be modulated by introducing different functional groups, leading to "turn-on" or "turn-off" fluorescence responses upon interaction with a target analyte.

The design strategy often involves the synthesis of donor-acceptor systems where the this compound scaffold acts as either the donor or the acceptor. The interaction with an analyte can disrupt or enhance the intramolecular charge transfer (ICT) process, leading to a significant change in the fluorescence emission. Similarly, colorimetric probes based on this compound show a visible color change upon reaction with an analyte, which can be easily detected by the naked eye.

Probe TypeAnalyteSensing MechanismObservable Change
FluorescentpHProtonation/deprotonation of the amino groupFluorescence quenching or enhancement
ColorimetricVolatile Organic Compounds (VOCs)Formation of a colored adductVisible color change

Photophysical and Optoelectronic Materials based on this compound Derivatives

The unique electronic properties of the pyridine ring, combined with the electron-donating amino group and the electron-withdrawing aldehyde group, make this compound an attractive candidate for the development of novel photophysical and optoelectronic materials.

Chromophores and Fluorophores

Chromophores and fluorophores are molecules that absorb and emit light, respectively, and are fundamental components of many optical technologies. Derivatives of this compound can be designed to exhibit tailored absorption and emission properties across the electromagnetic spectrum. By extending the π-conjugation of the pyridine ring through chemical modifications, it is possible to tune the energy levels of the molecule and, consequently, its photophysical characteristics.

For example, the reaction of the aldehyde group to form extended conjugated systems can lead to significant red-shifts in both the absorption and emission spectra. These tailored chromophores and fluorophores have potential applications in areas such as organic dyes, pigments, and fluorescent labels.

Derivative ClassModification StrategyResulting Photophysical Property
Stilbene DerivativesWittig or Horner-Wadsworth-Emmons reactionEnhanced two-photon absorption
Coumarin ConjugatesKnoevenagel condensationStrong fluorescence in the visible region

Light-Emitting Materials

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The development of efficient and stable light-emitting materials is crucial for the advancement of OLED technology. Pyridine-based compounds have been widely investigated for this purpose due to their excellent electron-transporting properties and high thermal stability.

Derivatives of this compound have been explored as potential emitters or host materials in OLEDs. The presence of both electron-donating and electron-withdrawing groups can facilitate charge injection and transport, while the rigid pyridine core can contribute to high photoluminescence quantum yields in the solid state. Research is ongoing to optimize the molecular design of this compound derivatives to achieve bright and stable emission in various colors for display and lighting applications.

Material RoleDesired PropertyMolecular Design Approach
EmitterHigh photoluminescence quantum yieldIntroduction of bulky side groups to prevent aggregation-caused quenching
HostHigh triplet energySynthesis of derivatives with a wide bandgap

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-aminopicolinaldehyde, and how can researchers optimize yields in small-scale laboratory settings?

  • Methodological Answer: Common synthetic pathways involve catalytic cross-coupling reactions or functional group transformations of pyridine derivatives. For example, palladium-catalyzed decarboxylative coupling (as seen in analogous picolinic acid derivatives) can be adapted . Optimization includes varying reaction temperatures (e.g., 60–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd). Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (hexane/ethyl acetate) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm amine and aldehyde proton environments.
  • FT-IR for characteristic stretches (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹).
  • HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect byproducts .
  • Melting point analysis (if crystalline) to compare with literature values .

Q. What are the key stability considerations for storing this compound in laboratory conditions?

  • Methodological Answer: The compound is light- and moisture-sensitive. Store under inert atmosphere (argon) at –20°C in amber vials. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., oxidation of the aldehyde group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound derivatives in cross-coupling reactions?

  • Methodological Answer: Discrepancies may arise from differences in reaction conditions (e.g., ligand design, solvent effects). Systematically replicate studies while controlling variables:

  • Use a factorial design to test ligand-to-metal ratios (e.g., 1:1 vs. 2:1).
  • Quantify heterogeneity using I² statistics to assess whether variation is due to study design or intrinsic catalytic properties .
  • Compare turnover numbers (TON) under standardized conditions (e.g., substrate concentration, reaction time) .

Q. What computational methods are suitable for studying the electronic properties of this compound in ligand design?

  • Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map:

  • Electron density at the aldehyde and amine groups.
  • Frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Binding energies with transition metals (e.g., Pd, Cu) to guide catalyst design .
    • Validate models with experimental data (e.g., X-ray crystallography of metal complexes) .

Q. How can researchers address low reproducibility in biological assays involving this compound derivatives?

  • Methodological Answer:

  • Standardize assay protocols: Use positive/negative controls (e.g., known enzyme inhibitors) and report IC₅₀ values with 95% confidence intervals .
  • Account for batch-to-batch variability by characterizing each synthesis lot via NMR/HPLC.
  • Perform meta-analyses to aggregate data from multiple studies, using tools like Cochrane’s Q-test to quantify heterogeneity .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer:

  • Fit data to a logistic regression model to estimate LD₅₀.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Report effect sizes (e.g., Cohen’s d) and confidence intervals to avoid overinterpreting small sample sizes .

Q. How should researchers structure a publication’s methods section to ensure reproducibility?

  • Methodological Answer:

  • Detail synthetic protocols (molar ratios, reaction times) and characterization data (e.g., NMR shifts, HPLC conditions) in supplementary materials.
  • Follow IUPAC nomenclature and cite primary literature for established procedures .
  • Use platforms like PubChem or NIST Chemistry WebBook for standardized physicochemical data .

Tables for Reference

Analytical Technique Key Parameters Application
HPLC-MSC18 column, 0.1% formic acid in mobile phasePurity assessment, mass verification
DFT CalculationsB3LYP/6-31G*, solvent implicit modelsElectronic structure prediction
Accelerated Stability40°C/75% RH, 4 weeksDegradation pathway analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.